molecular formula C10H21ClN2O2 B1382833 (piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride CAS No. 1803604-09-2

(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride

Cat. No. B1382833
CAS RN: 1803604-09-2
M. Wt: 236.74 g/mol
InChI Key: LUCLUFGRENKERG-UHFFFAOYSA-N
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Description

“(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1803604-09-2 . It has a molecular weight of 236.74 . The IUPAC name for this compound is piperidin-2-ylmethyl isopropylcarbamate hydrochloride .


Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable research . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Molecular Structure Analysis

The InChI code for “(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride” is 1S/C10H20N2O2.ClH/c1-8(2)12-10(13)14-7-9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H .


Chemical Reactions Analysis

Piperidones, which are precursors to the piperidine ring, have been synthesized using a variety of reactions, including the Mannich base formation reaction . These compounds have been found to possess a wide range of bioactivities .


Physical And Chemical Properties Analysis

“(piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of various carbamate derivatives. For instance, Velikorodov et al. (2008) demonstrated the synthesis of carbamate derivatives of coumarin and chromene, highlighting its role in organic synthesis (Velikorodov & Imasheva, 2008).

Pharmacological Applications

  • In pharmacology, derivatives of this compound have been investigated for their potential therapeutic applications. For example, Grimwood et al. (2011) explored a novel κ-opioid receptor antagonist, showcasing its relevance in drug discovery and development (Grimwood et al., 2011).

Molecular Interactions and Biological Studies

  • The compound's derivatives have been studied for their interactions with biological receptors. Shim et al. (2002) investigated the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, demonstrating the compound's utility in molecular biology research (Shim et al., 2002).

Antimicrobial Activities

  • Some derivatives have been explored for their antimicrobial properties. Ovonramwen et al. (2019) synthesized a compound exhibiting moderate antimicrobial activities, indicating its potential use in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

CO2 Absorption Characteristics

  • The compound has also been studied in relation to CO2 absorption characteristics. Robinson et al. (2011) conducted an FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines, including piperidine derivatives, revealing its potential applications in environmental science (Robinson, McCluskey, & Attalla, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidones and their derivatives continue to be a subject of considerable research due to their unique biochemical properties and wide range of bioactivities . Future research will likely continue to explore the synthesis of these compounds and their potential applications in various fields, including medicine .

properties

IUPAC Name

piperidin-2-ylmethyl N-propan-2-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-8(2)12-10(13)14-7-9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCLUFGRENKERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803604-09-2
Record name Carbamic acid, N-(1-methylethyl)-, 2-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803604-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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